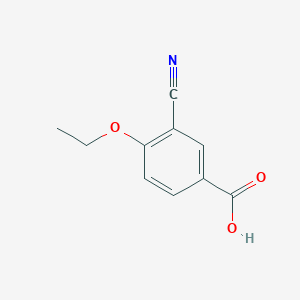

3-Cyano-4-ethoxybenzoic acid

Vue d'ensemble

Description

3-Cyano-4-ethoxybenzoic acid is an organic compound with the molecular formula C10H9NO3. It is characterized by the presence of a cyano group (-CN) and an ethoxy group (-OCH2CH3) attached to a benzene ring, which is further substituted with a carboxylic acid group (-COOH). This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting from 4-Ethoxybenzoic Acid: . The reaction conditions typically involve the use of nitric acid and sulfuric acid for nitration, followed by a cyanation reaction using reagents like potassium cyanide or cuprous cyanide.

Industrial Production Methods: On an industrial scale, the compound can be synthesized through a continuous flow process, which allows for better control over reaction conditions and improved safety measures.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as this compound derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 3-amino-4-ethoxybenzoic acid.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are typically used.

Substitution: Nucleophiles such as ammonia (NH3) and various alkyl halides can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of this compound.

Reduction Products: 3-amino-4-ethoxybenzoic acid.

Substitution Products: Derivatives with different functional groups replacing the cyano group.

Applications De Recherche Scientifique

Medicinal Chemistry

One of the primary applications of 3-cyano-4-ethoxybenzoic acid lies in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical compounds. Its cyano group is a versatile functional group that can be transformed into various derivatives with potential therapeutic effects.

Case Studies in Drug Development

- Antithrombotic Agents : Research indicates that compounds derived from cyanobenzoic acids, including derivatives of this compound, have shown promise as antithrombotic agents. These compounds are being explored for their ability to inhibit platelet aggregation and treat conditions such as atherosclerosis and myocardial infarction .

- Antimicrobial Activity : Studies have demonstrated that certain derivatives of benzoic acids exhibit antimicrobial properties. The introduction of the ethoxy group in this compound may enhance its solubility and bioavailability, making it a candidate for further investigation in antimicrobial drug development .

Material Science

In material science, this compound is utilized in the synthesis of polymers and other materials with specific properties.

Polymer Synthesis

The compound can serve as a monomer or a modifying agent in polymer chemistry. Its incorporation into polymer matrices can improve thermal stability and mechanical properties. For example, research has focused on using cyano-substituted benzoic acids to develop high-performance polymers that can withstand extreme temperatures .

Organic Synthesis

This compound is also significant in organic synthesis due to its reactive functional groups.

Synthesis Pathways

The compound can be synthesized through various methods involving the reaction of ethyl esters with cyanoacetic acid or similar reagents. Its structure allows for further functionalization, leading to a diverse array of derivatives that can be explored for different applications.

Mécanisme D'action

The mechanism by which 3-cyano-4-ethoxybenzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would vary based on the context of its use.

Comparaison Avec Des Composés Similaires

4-Ethoxybenzoic acid

3-Cyanobenzoic acid

4-Cyanobenzoic acid

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

3-Cyano-4-ethoxybenzoic acid (C10H9NO3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group (-CN) and an ethoxy group (-OCH2CH3) attached to a benzoic acid framework. Its molecular structure contributes to its interactions with various biological targets.

The primary mode of action for this compound involves its role as an inhibitor of specific enzymes and pathways:

- Xanthine Oxidase Inhibition : Similar compounds have been identified as non-purine-selective inhibitors of xanthine oxidase, which plays a crucial role in purine metabolism. This inhibition can lead to reduced serum uric acid levels, making it relevant for conditions like gout and hyperuricemia .

- Cellular Signaling Modulation : The compound has been shown to impact various cellular signaling pathways, potentially influencing gene expression and metabolic processes. It may alter the expression of genes involved in fatty acid metabolism and other critical pathways .

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties through several mechanisms:

- Cytotoxicity : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) cells. The mechanism appears to involve modulation of apoptotic pathways .

- Inhibition of Tumor Growth : Case studies have demonstrated that related compounds with similar structures can inhibit tumor growth in xenograft models, suggesting potential efficacy in cancer treatment .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, which are crucial in various inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines could be beneficial in managing conditions like arthritis and other inflammatory disorders .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

- Bioavailability : The compound exhibits good bioavailability, which is critical for its effectiveness in therapeutic applications. Studies suggest that it is well absorbed within a few hours post-administration .

Research Findings and Case Studies

A summary of key research findings on this compound is presented below:

Analyse Des Réactions Chimiques

Carboxylic Acid Group Reactions

The carboxylic acid moiety participates in classical acid-derived reactions:

Salt Formation

Reaction with inorganic bases (e.g., NaOH) yields water-soluble salts:

This property is exploited in purification and drug formulation .

Esterification

In the presence of coupling agents like EDC/HOBt, the acid forms active esters for amide bond formation. For example:

-

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt)

-

Application : Used to synthesize arylimidamide derivatives via microwave-assisted coupling .

Decarboxylation

Thermal decarboxylation under acidic conditions removes CO₂, yielding 3-cyano-4-ethoxybenzene:

Cyano Group Reactions

The nitrile group undergoes nucleophilic additions and reductions:

Hydrolysis

-

Acidic Hydrolysis : Converts the cyano group to a carboxylic acid:

Product: 4-Ethoxyisophthalic acid.

-

Basic Hydrolysis : Forms an amide intermediate, which further hydrolyzes to a carboxylate .

Reduction

Catalytic hydrogenation (H₂/Pd) or LiAlH₄ reduces -CN to -CH₂NH₂:

Product: 3-Aminomethyl-4-ethoxybenzoic acid, a potential pharmacophore .

Ethoxy Group Reactions

The ethoxy substituent undergoes electrophilic substitution and cleavage:

Ether Cleavage

Treatment with HBr (48%) at reflux removes the ethoxy group, yielding 3-cyano-4-hydroxybenzoic acid:

Electrophilic Aromatic Substitution

The electron-donating ethoxy group directs electrophiles to the ortho/para positions. For example:

Multicomponent Coupling Reactions

The compound serves as a building block in heterocycle synthesis:

Microwave-Assisted Amidation

-

Conditions : DMF, 130°C, 65 minutes under microwave irradiation .

-

Reagents : N',1-Dihydroxy-2,3-dihydro-1H-indene-4-carboximidamide.

-

Yield : 79% for the formation of a fused imidazole derivative .

Thermal Stability and Decomposition

Table 1: Key Reaction Conditions and Outcomes

Propriétés

IUPAC Name |

3-cyano-4-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-14-9-4-3-7(10(12)13)5-8(9)6-11/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGOHGRLVRKADR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591539 | |

| Record name | 3-Cyano-4-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258273-32-4 | |

| Record name | 3-Cyano-4-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.